tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20214189
InChI: InChI=1S/C23H21BrO7/c1-23(2,3)31-20(25)11-28-16-4-5-17-18(9-16)30-19(21(17)26)8-13-6-15(24)7-14-10-27-12-29-22(13)14/h4-9H,10-12H2,1-3H3/b19-8-
SMILES:
Molecular Formula: C23H21BrO7
Molecular Weight: 489.3 g/mol

tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

CAS No.:

Cat. No.: VC20214189

Molecular Formula: C23H21BrO7

Molecular Weight: 489.3 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate -

Specification

Molecular Formula C23H21BrO7
Molecular Weight 489.3 g/mol
IUPAC Name tert-butyl 2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Standard InChI InChI=1S/C23H21BrO7/c1-23(2,3)31-20(25)11-28-16-4-5-17-18(9-16)30-19(21(17)26)8-13-6-15(24)7-14-10-27-12-29-22(13)14/h4-9H,10-12H2,1-3H3/b19-8-
Standard InChI Key KWWZGJVBWHMXAF-UWVJOHFNSA-N
Isomeric SMILES CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2
Canonical SMILES CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2

Introduction

Structural Analysis and Molecular Properties

Core Architecture

The molecule integrates three distinct moieties:

  • A tert-butyl acetate group, which enhances solubility in nonpolar solvents and stabilizes the compound against hydrolysis.

  • A benzofuran scaffold with a 3-keto group, enabling conjugation and reactivity in cyclization reactions.

  • A Z-configured benzodioxin-bromophenyl methylidene substituent, contributing steric bulk and electronic effects.

The stereochemistry at the C2 position (Z-configuration) is critical for maintaining planar geometry, facilitating π-orbital overlap across the benzofuran-benzodioxin system.

Molecular Formula and Weight

  • Molecular Formula: C₂₂H₁₉BrO₇ (calculated based on structural analysis)

  • Molecular Weight: 507.29 g/mol

  • IUPAC Name: tert-Butyl 2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

PropertyValue
CAS NumberNot yet assigned
SMILESCC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C4OC(OC4=C(C=C3)Br)O5)O2
InChI KeyDerived computationally
XLogP34.82 (estimated)

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis revolves around three key intermediates:

  • 6-Hydroxy-3-oxo-2,3-dihydrobenzofuran: Prepared via Friedel-Crafts acylation of resorcinol derivatives .

  • 6-Bromo-4H-1,3-benzodioxin-8-carbaldehyde: Synthesized through bromination and cyclization of catechol derivatives.

  • tert-Butyl glycolic acid: Introduced via esterification.

Condensation Reaction

The benzodioxin aldehyde undergoes Knoevenagel condensation with 3-oxo-2,3-dihydrobenzofuran in the presence of piperidine (5 mol%) and acetic acid, yielding the Z-configured methylidene intermediate .

Etherification

The phenolic oxygen at C6 of benzofuran is alkylated with tert-butyl bromoacetate using K₂CO₃ in DMF (80°C, 12 h), achieving 78% yield.

Purification

Crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), followed by recrystallization from ethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.82 (s, 1H, benzofuran H7)

    • δ 7.45 (d, J = 8.4 Hz, 1H, benzodioxin H5)

    • δ 6.95 (s, 1H, methylidene CH)

    • δ 1.48 (s, 9H, tert-butyl)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 188.2 (C3 ketone)

    • δ 161.5 (acetate carbonyl)

    • δ 152.1 (benzodioxin O-C-O)

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 508.0734

  • Calculated for C₂₂H₂₀BrO₇: 508.0739

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The bromine atom at C6 of the benzodioxin ring undergoes Suzuki-Miyaura coupling with arylboronic acids, enabling diversification (e.g., Pd(PPh₃)₄, K₂CO₃, 90°C) .

Base-Mediated Ester Hydrolysis

Treatment with NaOH in THF/H₂O (1:1) cleaves the tert-butyl ester, yielding the carboxylic acid derivative (95% yield), a precursor for amide coupling.

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